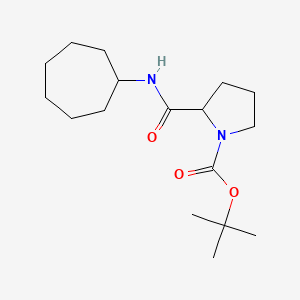![molecular formula C21H13N5O2 B11515756 Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)benzoate](/img/structure/B11515756.png)
Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)benzoate is a complex organic compound with the molecular formula C21H13N5O2 and a molecular weight of 367.36 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a pyrido[1,2-a][1,3]benzimidazole core with amino and dicyano functional groups.
Preparation Methods
The synthesis of methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)benzoate typically involves multi-step organic reactionsThe final step involves esterification with methyl benzoate under acidic or basic conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the dicyano groups to amines.
Scientific Research Applications
Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dicyano groups and the benzimidazole core play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)benzoate: This compound shares a similar core structure but may differ in functional groups or substituents.
Benzimidazole derivatives: These compounds have a benzimidazole core and exhibit similar biological activities but may vary in their side chains and functional groups.
Properties
Molecular Formula |
C21H13N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)benzoate |
InChI |
InChI=1S/C21H13N5O2/c1-28-21(27)13-8-6-12(7-9-13)18-14(10-22)19(24)26-17-5-3-2-4-16(17)25-20(26)15(18)11-23/h2-9H,24H2,1H3 |
InChI Key |
QDAIBRYGCRMYFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-{(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl benzoate](/img/structure/B11515689.png)
![3-chloro-5-(furan-2-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11515691.png)

![2,3-Dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium](/img/structure/B11515694.png)
![10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11515699.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11515703.png)
![N-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B11515706.png)
![4-Hydroxy-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]butanehydrazide](/img/structure/B11515713.png)
![(5Z)-3-propyl-5-[(2E)-2-(3-propyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11515723.png)
![3,3'-piperazine-1,4-diylbis[N-(4-ethoxyphenyl)propanamide]](/img/structure/B11515731.png)
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B11515738.png)
![2-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11515739.png)

![n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B11515744.png)
